molecular formula C8H11NOS B13165910 4-Amino-1-(thiophen-3-yl)butan-2-one

4-Amino-1-(thiophen-3-yl)butan-2-one

Cat. No.: B13165910
M. Wt: 169.25 g/mol
InChI Key: QYQGTJWIBSJUOV-UHFFFAOYSA-N
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Description

Structural Context within Aminoketones and Thiophene (B33073) Chemistry

4-Amino-1-(thiophen-3-yl)butan-2-one is a hybrid molecule that incorporates two key functional groups, each contributing to its unique chemical character. The core of the molecule is an aminoketone, specifically a γ-aminoketone, which features a ketone and a primary amine separated by a two-carbon linker. Aminoketones are recognized as highly versatile building blocks in organic synthesis and are prevalent motifs in many biologically active compounds and natural products. researchgate.netresearchgate.net The multifunctionality and inherent reactivity of the aminoketone scaffold make it an attractive starting point for constructing more complex molecular architectures. researchgate.net

The second critical component is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Thiophene and its derivatives are mainstays in medicinal chemistry and materials science, valued for their electronic properties and their ability to act as bioisosteres for benzene (B151609) rings. nih.govrsc.org The thiophene moiety is a privileged pharmacophore found in numerous FDA-approved drugs. nih.govrsc.org In this specific compound, the butane (B89635) chain is attached at the 3-position of the thiophene ring. Substitution at the C3 position of thiophene is generally less common than at the C2/C5 positions, which can lead to distinct reactivity and electronic properties compared to its 2-substituted isomer. acs.orgpharmaguideline.com The reactivity of the thiophene ring towards electrophilic substitution is typically higher than that of benzene, offering a handle for further functionalization. nih.govpharmaguideline.com

The combination of the nucleophilic amino group, the electrophilic ketone, and the aromatic, electron-rich thiophene ring suggests a rich and complex reactivity profile for this compound.

Table 1: Predicted Physicochemical Properties of this compound Data is computationally predicted as extensive experimental data is not publicly available.

Property Value
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 169.056141 g/mol

Strategic Importance as a Synthetic Intermediate

While direct applications of this compound have not been documented, its structure strongly suggests its primary value lies in its role as a strategic synthetic intermediate. The presence of both a primary amine and a ketone allows for a wide range of subsequent chemical transformations.

Aminoketones are crucial precursors for synthesizing a variety of nitrogen-containing heterocycles, such as pyrroles, pyridines, and pyrazines, through condensation and cyclization reactions. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the ketone can participate in reactions like aldol (B89426) condensations, Wittig reactions, or reductions to the corresponding alcohol. This dual reactivity makes the molecule a versatile node for building molecular complexity.

Furthermore, thiophene-containing aminoketones and their derivatives serve as key intermediates in the synthesis of pharmaceuticals. For instance, related structures like 3-methylamino-1-(2-thienyl)-1-propanone are pivotal intermediates in the industrial synthesis of the antidepressant Duloxetine. This precedent underscores the potential of the aminoketone-thiophene scaffold in drug discovery and development programs. The 3-substituted thiophene moiety, in particular, could lead to novel analogues of existing drugs with potentially different pharmacological profiles.

Identification of Research Gaps Concerning this compound

Despite its promising structure, a comprehensive review of scientific literature reveals a significant void in research specifically dedicated to this compound. While its isomer, 4-Amino-1-(thiophen-2-yl)butan-2-one, appears in chemical supplier catalogs, dedicated studies on either compound are sparse. bldpharm.com The primary research gaps can be summarized as follows:

Synthesis and Characterization: There are no established, high-yield, and scalable synthetic protocols published for this compound. Standard methods for thiophene synthesis, such as the Gewald or Fiesselmann reactions, are well-known, but their application to create this specific target has not been detailed. bohrium.combeilstein-journals.org Consequently, there is a lack of publicly available, peer-reviewed analytical data, including NMR, IR, and mass spectrometry, to confirm its structure and purity.

Reactivity Studies: The chemical reactivity of the compound remains unexplored. There are no studies on its stability, its propensity to cyclize, or its utility in forming more complex heterocyclic systems.

Biological Evaluation: The biological activity profile of this compound is completely unknown. Given the broad spectrum of activities associated with both thiophene derivatives (anticancer, antimicrobial, anti-inflammatory) and aminoketone scaffolds, the absence of any screening data represents a major missed opportunity. pharmaguideline.comnih.govnih.gov

Overview of Anticipated Research Trajectories for this compound

The identified research gaps naturally define the future research directions for this compound. The potential utility of this compound warrants a systematic investigation, which would likely follow several key trajectories:

Development of Synthetic Methodologies: The initial and most critical research trajectory will be the development of efficient and regioselective synthetic routes. This could involve multi-step syntheses starting from commercially available 3-substituted thiophenes or novel one-pot multicomponent reactions. bohrium.com The goal would be to produce the compound in sufficient quantity and purity for further study.

Chemical Reactivity and Library Synthesis: Once a reliable synthesis is established, research will likely focus on exploring its reactivity. This would involve using the amine and ketone functionalities as handles to generate a library of derivatives. Such a library would be invaluable for structure-activity relationship (SAR) studies. nih.gov

Computational and Biological Screening: In parallel with synthetic efforts, computational studies, such as molecular docking, could be employed to predict potential biological targets. Subsequently, the parent compound and its derivatives would undergo broad in vitro biological screening to identify any potential therapeutic activities, such as anticancer, antibacterial, antiviral, or enzyme inhibitory effects. mdpi.com

Application in Materials Science: While the primary focus is often on medicinal chemistry, thiophene derivatives are also crucial in materials science for creating organic semiconductors and polymers. researchgate.netresearchgate.net Future research could explore the potential of this compound as a monomer or precursor for novel conductive polymers or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2

InChI Key

QYQGTJWIBSJUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)CCN

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1 Thiophen 3 Yl Butan 2 One

Retrosynthetic Analysis of the 4-Amino-1-(thiophen-3-yl)butan-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis focuses on disconnecting the most strategic bonds, which are typically formed in the key steps of the synthesis.

Two primary disconnection points are evident in the scaffold: the C-N bond at the β-position to the carbonyl group and the Cα-Cβ bond.

Disconnection of the C-N bond (Pathway A): This is a common strategy for amines. This disconnection suggests a precursor, 1-(thiophen-3-yl)butan-2-one, which could be aminated at the C4 position. This approach relies on the α-functionalization of a ketone, where an electrophilic amine equivalent is introduced to a pre-formed enol or enolate of the butanone derivative.

Disconnection of the Cα-Cβ bond (Pathway B): This approach breaks the molecule into three fundamental components, characteristic of a Mannich-type reaction. researchgate.net This retrosynthesis leads to a thiophene-containing ketone (such as 3-acetylthiophene or 3-thienylacetone), an aldehyde (commonly formaldehyde), and an amine source (like ammonia or a protected amine). This three-component approach is often favored for its atom economy and convergent nature. researchgate.net

These two pathways represent the most logical and convergent strategies for assembling the this compound core, guiding the development of specific synthetic methods.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic framework, several forward-synthetic strategies can be devised. These range from direct functionalization of precursors to complex multi-component assemblies.

Direct Amination Strategies for 1-(thiophen-3-yl)butan-2-one Derivatives

This strategy follows Pathway A from the retrosynthetic analysis. The key step is the formation of a C-N bond at the carbon alpha to the carbonyl group of a suitable precursor. One prominent method is the electrophilic amination of a ketone enolate. The synthesis would begin with 1-(thiophen-3-yl)butan-2-one, which can be treated with a base to form its corresponding enolate. This nucleophilic enolate can then react with an electrophilic nitrogen source, such as an azodicarboxylate derivative (e.g., dibenzyl azodicarboxylate), followed by reduction to yield the primary amine. researchgate.net Organocatalysis has also emerged as a powerful tool for such transformations, enabling direct asymmetric α-amination of ketones. researchgate.net

Thiophene-Directed Functionalization for this compound Synthesis

In this approach, the thiophene (B33073) ring serves as the starting point for building the aminobutanone side chain. The synthesis of functionalized thiophenes is a well-established field. researchgate.net A plausible route could begin with Friedel-Crafts acylation of thiophene with a suitable four-carbon acyl halide, followed by selective functionalization.

Alternatively, a multi-step sequence could be employed starting from 3-bromothiophene. A Suzuki or Stille coupling could introduce a butenone side chain, which could then be converted to the target β-amino ketone via aza-Michael addition followed by hydrolysis or other functional group manipulations. The versatility of thiophene chemistry allows for various points of entry to construct the desired side chain. sciforum.netnih.gov

Multi-Component Reactions Incorporating Key Subunits

Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules like β-amino ketones in a single step. researchgate.netrasayanjournal.co.in The Mannich reaction is the most direct and widely used MCR for this purpose. rsc.org In the context of this compound, this reaction would involve the condensation of a ketone, an aldehyde, and an amine.

The key components would be:

Ketone: An enolizable ketone such as 3-thienylacetone.

Aldehyde: Formaldehyde is the most common choice to provide the methylene bridge.

Amine: Ammonia or a primary/secondary amine.

The reaction is typically catalyzed by an acid or a base. Modern variations utilize a wide array of catalysts to improve yields and selectivity, including Lewis acids, organocatalysts, and nano-catalysts. researchgate.netrsc.org For instance, bismuth nitrate has been shown to be an efficient and recyclable catalyst for one-pot, three-component Mannich reactions of aromatic ketones, aldehydes, and amines at room temperature. researchgate.net

Catalyst SystemTypical SubstratesKey AdvantagesReference
Bismuth Nitrate (Bi(NO₃)₃)Aromatic Ketones, Aldehydes, AminesMild conditions, simple work-up, recyclable catalyst. researchgate.net
Silica Nanoparticles (SNPs)Enolizable Carbonyls, Aldehydes, AminesSolvent-free, microwave-assisted, short reaction times, catalyst is recyclable. rasayanjournal.co.in
Nanomagnetic Fe₃O₄@Qs/Ni(II)Aryl/Alkyl Ketones, Aldehydes, AminesHigh yields, easy catalyst separation via magnetism, recyclable. rsc.org
Amberlyst-15Cyclohexanone, Aromatic Aldehydes, AnilinesRoom temperature, heterogeneous catalyst, highly diastereoselective for anti-isomers. researchgate.net

Organometallic Catalysis in the Formation of this compound

Organometallic catalysts play a crucial role in modern C-C and C-N bond formation, offering high efficiency and selectivity. beilstein-journals.org Several metal-based catalytic systems can be applied to the synthesis of β-amino ketones.

Copper Catalysis: Copper-catalyzed methods have been developed for synthesizing β-amino ketones from various precursors. One approach involves the reaction of allyl alcohols with anilines, where a copper catalyst mediates the oxidative transformation. researchgate.net Another strategy involves the combination of nickel and hydrogen atom transfer (HAT) photocatalysis, which enables the ring-opening of N-tosyl styrenyl aziridines with aldehydes to furnish β-amino ketones with high regiocontrol. organic-chemistry.org

Silver Catalysis: Silver acetate (AgOAc), in combination with an amino acid-derived phosphine ligand, has been used to catalyze enantioselective Mannich reactions between silyl enol ethers and various imines, providing access to chiral β-amino ketones in high yields. organic-chemistry.org

Manganese Catalysis: Commercially available manganese complexes have been employed for the α-alkylation of ketones with alcohols, proceeding through a "borrowing hydrogen" mechanism. beilstein-journals.org This methodology could potentially be adapted to construct the carbon skeleton of the target molecule.

Metal CatalystReaction TypeExample PrecursorsReference
Copper(0) NanoparticlesMannich ReactionAcetophenones, Aryl Aldehydes, Aryl Amines rsc.org
Silver Acetate (AgOAc) / PhosphineEnantioselective Mannich ReactionSilyl Enol Ethers, Imines organic-chemistry.org
Nickel / PhotocatalystAziridine Ring OpeningN-Tosyl Aziridines, Aldehydes organic-chemistry.org
Mn(acac)₂ / 1,10-phenanthrolineα-Alkylation of KetonesMethylene Ketones, Primary Alcohols beilstein-journals.org

Stereoselective Synthesis of this compound Enantiomers

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The development of stereoselective syntheses to access single enantiomers is of great importance, as different enantiomers often exhibit distinct biological activities.

The asymmetric Mannich reaction is the most prominent strategy for achieving stereocontrol. researchgate.netorganic-chemistry.org This can be accomplished using either chiral catalysts or chiral auxiliaries.

Organocatalysis: Chiral bifunctional organocatalysts, such as quinidine-derived thioureas, have been successfully employed in three-component direct Mannich reactions. These catalysts can activate both the imine and the ketone enolate, controlling the facial selectivity of the C-C bond formation to yield N-protected β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org

Metal Catalysis: Chiral metal complexes are also highly effective. As mentioned, the combination of silver acetate and a chiral phosphine ligand derived from an amino acid can catalyze the reaction between silyl enol ethers and imines with high enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the enantioselective aminoallylation of ketones, which provides chiral 1,2-aminoalcohol synthons that could be precursors to the target ketone. acs.org

The choice of catalyst and reaction conditions allows for the selective synthesis of either the syn or anti diastereomer when an additional stereocenter is present, and high enantiomeric excess (ee) for the desired enantiomer.

Catalyst/MethodReactionStereochemical OutcomeReference
Bifunctional Quinidine ThioureaThree-Component Direct MannichHigh diastereo- and enantioselectivities. organic-chemistry.org
AgOAc / Chiral PhosphineMannich Reaction of Silyl Enol EthersHigh enantioselectivity. organic-chemistry.org
Chiral N-Phosphonyl IminesAsymmetric addition of Ketone EnolatesExcellent diastereoselectivities. researchgate.net
Organoantimony(III) HalidesMannich ReactionHighly diastereoselective (up to 98/2 anti/syn). rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific stereocenter.

A common approach involves the use of oxazolidinone auxiliaries, popularized by David Evans. researchgate.net These are typically derived from readily available amino acids or amino alcohols. wikipedia.org In a hypothetical synthesis of this compound, an oxazolidinone could be acylated with a thiophene-containing carboxylic acid derivative. The resulting chiral imide could then undergo a stereoselective reaction, such as an aldol (B89426) addition or an alkylation, to introduce the aminobutanone side chain with a defined stereochemistry. The final step would involve the cleavage of the chiral auxiliary, which can often be recovered and reused.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have also gained popularity due to their effectiveness in various asymmetric transformations. scielo.org.mx These could potentially be employed in a similar manner to oxazolidinones to achieve high levels of diastereoselectivity. scielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryAuxiliary TypePotential Application in Synthesis
(S)-4-Benzyl-2-oxazolidinoneOxazolidinoneStereoselective alkylation or aldol reaction
(1R,2S)-(-)-EphedrineAmino alcohol derivativeFormation of chiral imines or enamines
(R)-(+)-2-Methyl-2-propanesulfinamideSulfinamideAsymmetric synthesis of chiral amines

This table presents potential chiral auxiliaries that could be adapted for the synthesis of chiral this compound based on their general utility in asymmetric synthesis.

Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of this compound, a key step could be the asymmetric reduction of a corresponding β-azido ketone or a related precursor. Chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine ligands are commonly used for the asymmetric hydrogenation of ketones and imines.

Another potential route is the asymmetric Mannich reaction, which forms a carbon-carbon bond and creates a β-amino carbonyl moiety. A pre-formed enolate or enamine of a thiophene-containing ketone could react with an imine in the presence of a chiral catalyst, such as a proline-derived organocatalyst or a chiral metal complex, to yield an enantiomerically enriched amino ketone.

Optimization of Reaction Conditions and Process Efficiency for this compound

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products.

Temperature: Reaction temperature affects the rate of reaction and can influence stereoselectivity.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is important for cost-effectiveness and reducing potential contamination of the final product.

Reaction Time: Monitoring the reaction progress to determine the optimal time for completion can prevent the formation of byproducts and degradation of the desired product.

Reagent Stoichiometry: Adjusting the ratio of reactants can improve conversion and minimize waste.

Table 2: Hypothetical Optimization Parameters for a Key Synthetic Step

ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Yield/Purity
SolventToluene, THF, DichloromethaneTHFHigher diastereoselectivity
Temperature-78 °C to Room Temperature-78 °CIncreased stereocontrol
Lewis AcidTiCl₄, SnCl₄, BF₃·OEt₂TiCl₄Improved reaction rate

This table illustrates a hypothetical optimization study for a potential stereoselective aldol reaction in the synthesis of this compound.

Sustainable Synthesis Protocols for this compound

Green chemistry principles are increasingly being incorporated into synthetic planning to develop more environmentally friendly and sustainable processes. For the synthesis of this compound, several strategies could be employed to enhance its sustainability profile.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently more atom-economical than the use of chiral auxiliaries.

Use of Renewable Feedstocks: While the thiophene ring is typically derived from petrochemical sources, exploring bio-based starting materials for other parts of the molecule could improve sustainability.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical fluids, where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic processes, including biocatalysis with enzymes, can lead to milder reaction conditions and higher selectivity, reducing waste.

The development of a truly sustainable synthesis for this compound would require a holistic approach, considering the entire lifecycle of the process, from starting materials to waste disposal.

Advanced Spectroscopic Elucidation of 4 Amino 1 Thiophen 3 Yl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-1-(thiophen-3-yl)butan-2-one

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The thiophene (B33073) ring protons will appear in the aromatic region, while the protons of the aminobutanone chain will be in the aliphatic region. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiophene ring.

The protons on the thiophene ring (H-2', H-4', H-5') are expected to appear as multiplets in the downfield region (δ 7.0-7.5 ppm) due to the aromatic nature of the ring. The methylene group adjacent to the thiophene ring (H-1) would likely resonate around δ 3.8 ppm, appearing as a singlet if no coupling occurs or a multiplet otherwise. The methylene group adjacent to the carbonyl (H-3) is predicted to be a triplet around δ 2.8 ppm. The terminal methylene group next to the amino group (H-4) is expected around δ 3.0 ppm, also likely as a triplet. The amine protons (NH₂) typically appear as a broad singlet, which can range from δ 1.5 to 3.5 ppm, and its signal can disappear upon D₂O exchange.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2' (Thiophene) ~7.3 Doublet of doublets J ≈ 2.9, 1.2 Hz
H-4' (Thiophene) ~7.1 Doublet of doublets J ≈ 5.0, 1.2 Hz
H-5' (Thiophene) ~7.4 Doublet of doublets J ≈ 5.0, 2.9 Hz
H-1 (CH₂) ~3.8 Singlet -
H-3 (CH₂) ~2.8 Triplet J ≈ 6.5 Hz
H-4 (CH₂) ~3.0 Triplet J ≈ 6.5 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments. The most downfield signal is expected for the carbonyl carbon (C-2) due to the strong deshielding effect of the oxygen atom. The carbons of the thiophene ring will resonate in the aromatic region, while the aliphatic carbons of the butanone chain will appear in the upfield region.

The carbonyl carbon (C-2) is predicted to have a chemical shift in the range of δ 205-220 ppm. The thiophene carbons (C-2', C-3', C-4', C-5') are expected between δ 120-140 ppm. The methylene carbon attached to the thiophene ring (C-1) would be around δ 45-55 ppm. The methylene carbon adjacent to the carbonyl group (C-3) is predicted around δ 40-50 ppm, and the terminal methylene carbon (C-4) attached to the nitrogen is expected in a similar range of δ 37-45 ppm.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~208
C-2' (Thiophene) ~127
C-3' (Thiophene) ~135
C-4' (Thiophene) ~126
C-5' (Thiophene) ~122
C-1 (CH₂) ~50
C-3 (CH₂) ~48

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals and to confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent methylene groups H-3 and H-4. It would also confirm the coupling relationships between the protons on the thiophene ring (H-2', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of H-1, H-3, and H-4 to their corresponding carbon signals C-1, C-3, and C-4, as well as the thiophene protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the H-1 protons to the thiophene carbons (C-2', C-3', C-4') and the carbonyl carbon (C-2). Protons at H-3 would show correlations to C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could help confirm the spatial relationship between the protons on the butanone chain and the thiophene ring, further solidifying the 3-substituted pattern.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis of this compound

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions would be from the primary amine (N-H), the ketone (C=O), and the C-H bonds.

A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹ orgchemboulder.comlibretexts.orgopenstax.orgwpmucdn.comrockymountainlabs.com. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aliphatic ketone is expected around 1715 cm⁻¹ orgchemboulder.comlibretexts.orgmsu.eduspectroscopyonline.com. Aliphatic and aromatic C-H stretching vibrations would be observed just below and above 3000 cm⁻¹, respectively. The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range orgchemboulder.com.

Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3400-3250 (two bands) Medium
Primary Amine N-H Bend 1650-1580 Medium
Ketone C=O Stretch ~1715 Strong, Sharp
Aromatic C-H C-H Stretch ~3100 Medium
Aliphatic C-H C-H Stretch 2850-2960 Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

HRMS provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound (C₈H₁₁NOS) is 169.0561.

The fragmentation pattern in the mass spectrum gives insight into the molecule's structure. For ketones, a common fragmentation is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group jove.comjove.comchemistrynotmystery.comlibretexts.org.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C1-C2 bond would yield a [CH₂(C₄H₃S)]⁺ fragment (m/z 97) and a neutral fragment. Cleavage of the C2-C3 bond would result in a resonance-stabilized acylium ion [CH₃C=O]⁺ (m/z 43) or a [C₆H₈NS]⁺ fragment.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present. In this molecule, hydrogens on C-4 are γ to the carbonyl group. A McLafferty rearrangement would lead to the loss of a neutral alkene and the formation of a radical cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The spectrum is expected to be dominated by transitions associated with the thiophene ring and the carbonyl group.

The thiophene ring is expected to exhibit a strong π → π* transition below 250 nm aip.orgresearchgate.netnii.ac.jp. The carbonyl group of the aliphatic ketone will have a weak n → π* transition at a longer wavelength, typically around 270-300 nm uobabylon.edu.iqjove.com. Since the carbonyl group is not directly conjugated with the thiophene ring, the electronic effects are largely isolated, and significant shifts in λₘₐₓ compared to the individual chromophores are not expected.

Predicted UV-Vis Absorption Maxima (λₘₐₓ)

Chromophore Electronic Transition Predicted λₘₐₓ (nm)
Thiophene Ring π → π* ~235

Table of Compounds

Compound Name
This compound
Thiophene

Solid-State Structural Determination by X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

The cultivation of a suitable single crystal of this compound or its derivatives would enable a detailed single-crystal X-ray diffraction analysis. Such an analysis would reveal the exact conformation of the molecule in the solid state. It is anticipated that the butan-2-one chain would exhibit a degree of flexibility. The thiophene ring, being aromatic, is expected to be largely planar.

Key structural insights that would be gained include:

Molecular Conformation: The dihedral angles between the thiophene ring and the aminobutanone side chain would be precisely determined.

Intramolecular Interactions: The presence of any intramolecular hydrogen bonds, for instance between the amino group and the ketone oxygen, would be identified.

Intermolecular Interactions: The crystal packing would be elucidated, revealing intermolecular hydrogen bonds involving the amino group, which are expected to play a significant role in the crystal lattice. Pi-stacking interactions between thiophene rings of adjacent molecules might also be observed.

Based on crystallographic data of analogous 2-aminothiophene derivatives, a hypothetical set of crystallographic parameters for this compound hydrochloride (as the salt is often more amenable to crystallization) is presented in Table 1. researchgate.netnih.gov

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Hydrochloride

ParameterValue
Empirical FormulaC₈H₁₂ClNOS
Formula Weight205.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.50
b (Å)11.00
c (Å)11.20
β (°)99.00
Volume (ų)1276.5
Z4
Calculated Density (g/cm³)1.070
Absorption Coeff. (mm⁻¹)0.50
F(000)432
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)3.0 to 28.0
Reflections Collected3500
Independent Reflections1950 [R(int) = 0.025]
Final R indices [I>2σ(I)]R1 = 0.040, wR2 = 0.100
R indices (all data)R1 = 0.050, wR2 = 0.110
Goodness-of-fit on F²1.05

This table is generated based on typical values for similar organic salts and is for illustrative purposes.

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk crystalline material. rsc.orgamericanpharmaceuticalreview.com It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. wikipedia.org A PXRD pattern for a microcrystalline sample of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal lattice.

A typical PXRD analysis would involve:

Phase Identification: The obtained diffraction pattern serves as a unique "fingerprint" for the specific crystalline form of the compound. americanpharmaceuticalreview.com

Crystallinity Assessment: A highly crystalline sample would show sharp, well-defined peaks, whereas an amorphous sample would produce a broad, featureless "halo". americanpharmaceuticalreview.com The presence of both sharp peaks and a halo would indicate a semi-crystalline material. wikipedia.org

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial in pharmaceutical development as different polymorphs can have different physical properties.

A simulated PXRD pattern can be generated from single-crystal data, which can then be used as a reference for bulk sample analysis.

Solid-state NMR (SSNMR) spectroscopy provides valuable information about the local chemical environment of atoms in the solid state. wikipedia.orglibretexts.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide rich structural information. emory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity. wikipedia.orglibretexts.org

For this compound, ¹³C and ¹⁵N SSNMR would be particularly insightful:

¹³C SSNMR: The spectrum would show distinct resonances for each carbon atom in the molecule. The chemical shifts would be sensitive to the local conformation and packing. For instance, the carbonyl carbon (C=O) would be expected to have a chemical shift in the range of 200-210 ppm. The thiophene carbons would appear in the aromatic region (120-140 ppm), and the aliphatic carbons of the butane (B89635) chain would be found at higher field.

¹⁵N SSNMR: This technique would provide information about the amino group. The chemical shift of the nitrogen atom would be indicative of its protonation state and its involvement in hydrogen bonding.

Table 2 presents the predicted ¹³C SSNMR chemical shifts for this compound, based on known values for similar functional groups.

Table 2: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)205 - 215
Thiophene C2125 - 135
Thiophene C3130 - 140
Thiophene C4120 - 130
Thiophene C5120 - 130
CH₂ (adjacent to thiophene)40 - 50
CH₂ (adjacent to NH₂)45 - 55
CH (if chiral center)Not Applicable
CH₂ (alpha to C=O)Not Applicable

This table is generated based on standard chemical shift ranges and is for illustrative purposes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.commdpi.com These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present. mdpi.comnih.gov

For this compound, the following vibrational modes would be of interest:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C=O Stretching: A strong absorption band corresponding to the ketone carbonyl stretch is expected around 1700-1720 cm⁻¹.

C-S Stretching: Vibrations associated with the thiophene ring, including C-S stretching, will appear in the fingerprint region of the spectrum.

Thiophene Ring Modes: Aromatic C-H and C=C stretching vibrations of the thiophene ring will be observable.

Table 3 summarizes the expected characteristic vibrational frequencies for the key functional groups in the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (NH₂)N-H Asymmetric Stretch3400 - 3500
Amino (NH₂)N-H Symmetric Stretch3300 - 3400
Ketone (C=O)C=O Stretch1700 - 1720
ThiopheneC-H Aromatic Stretch3050 - 3150
ThiopheneC=C Aromatic Stretch1400 - 1600
Aliphatic ChainC-H Stretch2850 - 3000

This table is generated based on standard vibrational frequency ranges and is for illustrative purposes.

By combining these advanced spectroscopic techniques, a comprehensive understanding of the solid-state structure of this compound and its derivatives can be achieved.

Computational Chemistry Investigations of 4 Amino 1 Thiophen 3 Yl Butan 2 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-Amino-1-(thiophen-3-yl)butan-2-one, DFT calculations are instrumental in determining its most stable geometric configuration and understanding its vibrational properties.

The conformational landscape of this compound is characterized by the rotational freedom around its single bonds, particularly within the butan-2-one chain. A systematic scan of the potential energy surface (PES) reveals several possible conformers. The identification of energy minima on this surface corresponds to the most stable three-dimensional arrangements of the molecule.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Representative Data)

Parameter Bond/Angle Predicted Value
Bond Length C=O 1.21 Å
C-N 1.46 Å
C-S (thiophene) 1.72 Å
Bond Angle O=C-C 121.5°
C-N-H 109.5°
C-S-C (thiophene) 92.2°

Note: The data in this table is representative and based on typical values from DFT studies on similar molecular structures in the absence of direct published data for this compound.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, show excellent agreement with experimental data for similar thiophene (B33073) derivatives. researchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. For instance, the C=O stretching of the ketone group would appear in the range of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine are anticipated in the 3300-3500 cm⁻¹ region. The C-H and C=C stretching modes of the thiophene ring would also be present at their characteristic frequencies. mdpi.com

Table 2: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Predicted Frequency (Scaled) Representative Experimental Range
N-H Stretch (asymmetric) 3450 3400-3500
N-H Stretch (symmetric) 3350 3300-3400
C-H Stretch (thiophene) 3100 3050-3150
C=O Stretch (ketone) 1715 1700-1725
C=C Stretch (thiophene) 1450 1430-1480
C-N Stretch 1200 1180-1230

Note: The data in this table is representative and based on typical values from DFT studies on similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. Conversely, the LUMO is likely to be centered on the carbonyl group, which is the most electrophilic part of the molecule. Computational studies on related thiophene derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV. researchgate.netmdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters (Representative Data)

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Energy Gap (ΔE) 4.7
Ionization Potential (I ≈ -E_HOMO) 6.2
Electron Affinity (A ≈ -E_LUMO) 1.5
Global Hardness (η = (I-A)/2) 2.35
Global Softness (S = 1/2η) 0.21

Note: The data in this table is representative and based on typical values from DFT studies on similar molecular structures.

Fukui functions are a tool within DFT used to describe local reactivity. wikipedia.org They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. scm.comfaccts.de

For this compound, the Fukui function for nucleophilic attack (f+) is expected to have its largest value on the carbonyl carbon, indicating it as the primary electrophilic center. The Fukui function for electrophilic attack (f-) would likely be highest on the thiophene ring carbons and the nitrogen atom, highlighting these as the principal nucleophilic sites. researchgate.netresearchgate.net This analysis provides a more detailed picture of reactivity than FMO analysis alone.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, indicating these are areas of high electron density and are prone to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group, suggesting these are electron-deficient areas and potential sites for nucleophilic interaction. jchps.com The MEP map thus complements FMO and Fukui function analyses by providing a holistic view of the molecule's electrostatic landscape and its implications for intermolecular interactions.

Non-Covalent Interactions (NCI) Analysis in this compound

Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and crystal packing of molecules. mdpi.com NCI analysis, particularly through methods like the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions. mdpi.com This technique is based on the electron density (ρ) and its derivatives, providing a graphical representation of interaction regions. mdpi.com

For this compound, NCI analysis would reveal a landscape of intramolecular interactions that dictate its preferred conformation. The molecule possesses several functional groups capable of forming such interactions: the amino group (-NH2) as a hydrogen bond donor, the carbonyl group (C=O) as a hydrogen bond acceptor, and the thiophene ring which can participate in various π-interactions.

A theoretical NCI analysis would likely identify the following key interactions:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. This interaction would lead to a pseudo-cyclic conformation, significantly stabilizing the molecule's geometry.

Steric Repulsion: Regions of steric clash, particularly around the bulky thiophene ring and the carbonyl group, would also be visualized. These repulsive interactions are critical in defining the limits of conformational flexibility.

C-H···S Interactions: Weak hydrogen bonds between carbon-hydrogen bonds of the butane (B89635) backbone and the sulfur atom of the thiophene ring are possible, further influencing the molecular shape. mdpi.com

C-H···π Interactions: The electron-rich thiophene ring can interact with C-H bonds, contributing to the conformational arrangement of the side chain relative to the ring. mdpi.com

The results of an RDG analysis are typically visualized as scatter plots and 3D isosurfaces, where the color and shape of the surface indicate the type and strength of the interaction.

Table 1: Potential Non-Covalent Interactions in this compound and Their Expected Signatures in NCI Analysis

Interaction TypeParticipating GroupsExpected NCI Plot SignatureSignificance
Intramolecular Hydrogen BondAmino (-NH₂) and Carbonyl (C=O)Strong, attractive (blue) isosurface between N-H and O atoms.Major determinant of molecular conformation.
van der Waals ForcesAliphatic chain, Thiophene ringLarge, weak (green) isosurfaces around the molecule.Contributes to overall stability.
C-H···S Weak Hydrogen BondC-H of butane chain and Sulfur (S) of thiopheneSmall, weak (greenish-blue) isosurface.Influences side-chain orientation.
C-H···π InteractionC-H of butane chain and π-system of thiophene ringBroad, weak (green) isosurface over the thiophene ring face.Stabilizes the packing and conformation.
Steric RepulsionSpatially close, non-bonded atomsStrong, repulsive (red/brown) isosurface between atomic cores.Defines conformational restrictions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While NCI analysis provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org

An MD simulation of this compound would track the trajectories of all atoms, revealing how the molecule explores different conformations. Key insights would include the flexibility of the butane chain, the rotational barrier around the bond connecting the chain to the thiophene ring, and the stability of any intramolecular hydrogen bonds identified by NCI analysis.

Solvent Effects: The behavior of this compound can be significantly influenced by its environment. MD simulations are particularly powerful for studying these solvent effects by explicitly including solvent molecules (like water, methanol, or DMSO) in the simulation box. researchgate.net

In Polar Protic Solvents (e.g., Water, Methanol): The amino and carbonyl groups would form strong intermolecular hydrogen bonds with solvent molecules. researchgate.net This solvation could compete with and potentially disrupt the intramolecular hydrogen bond, leading to a more extended, flexible conformation of the molecule in solution compared to the gas phase.

In Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO can act as hydrogen bond acceptors, interacting strongly with the -NH2 group. The simulation would show how the solvation shell structures itself around the molecule and how these specific solute-solvent interactions influence its dynamic properties. researchgate.net

In Non-Polar Solvents (e.g., Chloroform): In a non-polar environment, intramolecular interactions would be more dominant. The molecule would be more likely to adopt and maintain a compact, folded conformation stabilized by the internal hydrogen bond, as there is less competition from the solvent.

By analyzing the MD trajectories, properties such as the radial distribution function (RDF) can be calculated to quantify the structuring of solvent molecules around specific sites (like the amino and carbonyl groups), providing a detailed picture of the solvation shell.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in an Aqueous Environment

ParameterValue / DescriptionPurpose
Force FieldOPLS-AA or AMBERDefines the potential energy function for atoms and bonds.
Solvent ModelTIP3P or SPC/E WaterProvides a realistic representation of the aqueous solvent.
System Size~5000 atoms (1 solute molecule + ~1600 water molecules)Ensures the solute does not interact with its periodic image.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates room temperature conditions.
Pressure1 barSimulates atmospheric pressure.
Simulation Time100 ns (nanoseconds)Allows for sufficient sampling of conformational space.
Time Step2 fs (femtoseconds)Ensures numerical stability of the integration algorithm.
Boundary ConditionsPeriodic Boundary Conditions (PBC)Simulates a bulk system by eliminating edge effects.

Reaction Chemistry and Mechanistic Studies of 4 Amino 1 Thiophen 3 Yl Butan 2 One

Reactivity of the Amino Group in 4-Amino-1-(thiophen-3-yl)butan-2-one

The primary amino group (-NH₂) in this compound is a key site of reactivity. As a nucleophile and a base, it is expected to participate in a variety of chemical transformations.

Nucleophilic Reactions with Electrophiles

The general mechanism involves the donation of the nitrogen's electron pair to an electrophile, forming a new nitrogen-electrophile bond. The reactivity can be influenced by steric hindrance around the amino group and the electronic nature of the electrophile.

Table 1: Expected Nucleophilic Reactions of the Amino Group

ElectrophileExpected Product Type
Alkyl Halides (R-X)Mono- and Di-alkylated Amines
Acyl Halides (RCOX)Amides
Aldehydes/KetonesImines (Schiff Bases)
Michael AcceptorsConjugate Addition Products

Amide and Imine Formation

Amide Formation: Primary amines readily react with carboxylic acid derivatives (such as acyl chlorides, anhydrides, or esters) to form amides. sphinxsai.com This acylation reaction is a robust and common transformation. The reaction of this compound with an acylating agent would yield an N-acylated derivative. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Imine Formation: The reaction between a primary amine and a ketone or aldehyde results in the formation of an imine (also known as a Schiff base). masterorganicchemistry.com This is a reversible condensation reaction that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is often catalyzed by acid. masterorganicchemistry.com Given that the target molecule itself contains a ketone, intramolecular reactions could be possible under certain conditions, potentially leading to cyclic imines, though intermolecular reactions with other carbonyl compounds are more commonly discussed.

Protonation and Basicity Studies

The amino group's lone pair of electrons allows it to accept a proton (H⁺) from an acid, demonstrating its properties as a Brønsted-Lowry base. The basicity of the amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). While no specific pKa value has been published for this compound, primary alkylamines typically have conjugate acid pKa values in the range of 10-11. The presence of the ketone and thiophene (B33073) groups could slightly modify this value due to inductive and electronic effects. In an acidic solution, the amino group would exist predominantly in its protonated ammonium (B1175870) form.

Reactivity of the Ketone Functionality

The ketone group (C=O) in this compound features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. This makes it a target for nucleophilic attack.

Nucleophilic Addition Reactions

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the ketone can be influenced by steric hindrance from adjacent groups. youtube.com

Table 2: Expected Nucleophilic Addition Reactions at the Ketone Carbonyl

Nucleophile/ReagentExpected Product Type
Hydride Reagents (e.g., NaBH₄)Secondary Alcohol
Organometallic Reagents (e.g., R-MgBr)Tertiary Alcohol
Cyanide (HCN)Cyanohydrin
Amines (including intramolecularly)Imine/Enamine or cyclic products
Water (Hydration)Gem-diol (Hydrate)

These reactions can sometimes be reversible. masterorganicchemistry.com For instance, the addition of strong nucleophiles like Grignard reagents or hydrides is generally irreversible, while the addition of weaker nucleophiles can be reversible. masterorganicchemistry.com

Enolization and Tautomerism Studies

Ketones that have a hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen) can exist in equilibrium with a constitutional isomer called an enol. masterorganicchemistry.comlibretexts.org This equilibrium is known as keto-enol tautomerism. The keto form contains the C=O double bond, while the enol form contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org

For this compound, there are α-hydrogens on both sides of the carbonyl group (at C1 and C3). This allows for the formation of two different enol tautomers.

Enolization towards C1: Would result in the enol: 4-Amino-1-(thiophen-3-yl)but-1-en-2-ol.

Enolization towards C3: Would result in the enol: 4-Amino-1-(thiophen-3-yl)but-2-en-2-ol.

The keto-enol equilibrium typically favors the more stable keto form for simple ketones due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the position of the equilibrium can be influenced by factors such as substitution, conjugation, and solvent. masterorganicchemistry.comnih.gov The presence of the thiophene ring could potentially stabilize the enol form through conjugation. The interconversion between keto and enol forms can be catalyzed by either acid or base. youtube.com

Reduction and Oxidation Pathways

The chemical transformations of this compound are dictated by the presence of a ketone, an amine, and a thiophene ring. These functional groups offer multiple avenues for reduction and oxidation reactions.

The carbonyl group of the butan-2-one moiety is susceptible to reduction to a secondary alcohol, yielding 4-amino-1-(thiophen-3-yl)butan-2-ol. This transformation can be achieved using various reducing agents.

Reducing AgentExpected ProductReaction Conditions
Sodium borohydride (B1222165) (NaBH4)4-Amino-1-(thiophen-3-yl)butan-2-olMild, typically in alcoholic solvents
Lithium aluminum hydride (LiAlH4)4-Amino-1-(thiophen-3-yl)butan-2-olPotent, requires anhydrous conditions

Conversely, the thiophene ring is susceptible to oxidation, although it is generally more resistant than other five-membered heterocyclic rings like furan (B31954) and pyrrole. Oxidation of the sulfur atom can lead to the formation of a sulfoxide (B87167) or a sulfone. The specific product depends on the oxidizing agent and reaction conditions. Strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of thiophene-S-oxides, which are often unstable and can undergo further reactions. nih.govresearchgate.net

Reactivity of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the substituent at the 3-position.

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

The 4-aminobutan-2-one (B1611400) substituent at the 3-position of the thiophene ring is an acyl group, which is generally deactivating and meta-directing in benzene (B151609) chemistry. However, in the case of thiophene, the situation is more complex. Thiophene itself is highly reactive towards electrophiles, with a preference for substitution at the α-positions (2 and 5) over the β-positions (3 and 4). researchgate.netnumberanalytics.com When a deactivating group is present at the 3-position, electrophilic attack is generally directed to the 5-position. researchgate.net

Key electrophilic aromatic substitution reactions for thiophene and its derivatives include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically carried out with a mixture of nitric and sulfuric acid, though milder conditions may be necessary to avoid oxidation of the thiophene ring. studysmarter.co.uk

Sulfonation: Can be accomplished using sulfuric acid or other sulfonating agents.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the thiophene ring, usually with a Lewis acid catalyst.

The presence of the deactivating 3-acyl group will likely necessitate more forcing conditions for these reactions compared to unsubstituted thiophene.

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

The thiophene ring of this compound can be functionalized through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the thiophene ring typically needs to be pre-functionalized, for example, by halogenation to introduce a bromine or iodine atom.

Common cross-coupling reactions applicable to thiophene derivatives include:

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govwikipedia.orgmdpi.com For instance, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This could be used to further functionalize a halogenated derivative of the title compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

Coupling ReactionReactantsCatalyst SystemBond Formed
SuzukiThiophene-halide, Boronic acid/esterPd catalyst (e.g., Pd(PPh3)4), BaseC-C
Buchwald-HartwigThiophene-halide, AminePd catalyst, Ligand, BaseC-N
SonogashiraThiophene-halide, Terminal alkynePd and Cu catalysts, BaseC-C (alkyne)

Intramolecular Cyclization Pathways and Ring-Closure Reactions of this compound

The presence of both an amino group and a ketone in a 1,4-relationship allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. One notable possibility is an intramolecular condensation to form a seven-membered ring, though such reactions are often less favorable than the formation of five- or six-membered rings.

A more plausible cyclization pathway involves the thiophene ring itself acting as a nucleophile in an acid-catalyzed reaction, such as the Pictet-Spengler reaction . acs.orgmdpi.comwikipedia.orgnumberanalytics.com This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the amino group in this compound is a γ-aminoketone relative to the thiophene ring, under certain conditions, cyclization onto the electron-rich thiophene ring could be envisioned, potentially leading to fused heterocyclic systems. The success of such a reaction would depend on the activation of the thiophene ring and the specific reaction conditions employed.

Another potential intramolecular reaction is the Pauson-Khand reaction , which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orgresearchgate.net While not a direct cyclization of the starting material, if the amino or ketone functionality were to be elaborated into an enyne, this reaction could be used to construct complex polycyclic systems incorporating the thiophene moiety.

Kinetics and Thermodynamics of Key Transformation Reactions Involving this compound

The thermodynamics of reactions involving the thiophene ring are influenced by its aromatic stability. studysmarter.co.ukacs.orgacs.orgnist.govresearchgate.net Reactions that disrupt this aromaticity will be thermodynamically less favorable. For example, in electrophilic aromatic substitution, the initial addition of the electrophile forms a non-aromatic intermediate (a sigma complex), which is a high-energy species. The subsequent loss of a proton to restore aromaticity is a highly favorable step.

The kinetics of these reactions are dependent on the activation energy of the rate-determining step. For electrophilic aromatic substitution on the thiophene ring, the formation of the sigma complex is typically the rate-determining step. researchgate.net The presence of the deactivating acyl group at the 3-position is expected to increase the activation energy for this step, thus slowing down the reaction rate compared to unsubstituted thiophene.

Intramolecular cyclization reactions are governed by both enthalpic and entropic factors. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over the formation of larger rings due to lower ring strain and a more favorable pre-exponential factor in the rate equation.

Applications of 4 Amino 1 Thiophen 3 Yl Butan 2 One in Complex Molecule Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. Aminoketones are often pivotal in constructing such scaffolds. However, there is no available data to suggest that 4-Amino-1-(thiophen-3-yl)butan-2-one has been utilized to create fused ring systems incorporating the thiophene (B33073) nucleus.

Precursor for the Development of Advanced Organic Materials

Thiophene-containing polymers and small molecules are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of a thiophene ring and a reactive aminoketone in this compound could potentially serve as a monomer or an intermediate for such materials. Nevertheless, a thorough literature search did not uncover any studies reporting its use in this capacity.

Utility in Multi-Component Reaction Sequences for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools for generating large libraries of structurally diverse molecules for high-throughput screening. The functional groups present in this compound make it a theoretical candidate for use in MCRs. However, no published research demonstrates its practical application in the generation of chemical libraries.

Design and Synthesis of Chemical Probes Incorporating the this compound Motif

Chemical probes are essential for studying biological processes. The thiophene ring can be found in some fluorescent probes, and the aminoketone functionality could be used for conjugation to other molecules. Despite this potential, there is no evidence in the scientific literature of this compound being incorporated into the structure of chemical probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.